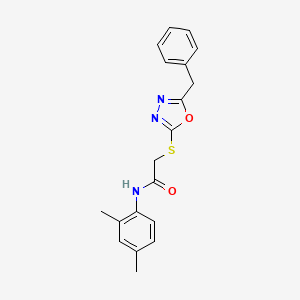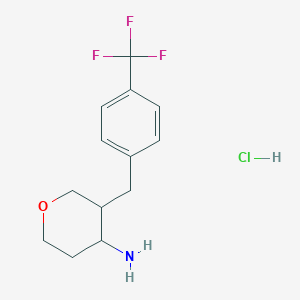
3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C13H17ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, linked to a tetrahydro-2H-pyran ring with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(Trifluoromethyl)benzylamine, which is then reacted with tetrahydro-2H-pyran-4-amine under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: A related compound with similar structural features but lacking the tetrahydro-2H-pyran ring.
Tetrahydro-2H-pyran-4-amine: Another related compound that lacks the trifluoromethylbenzyl group.
Uniqueness
3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to the combination of the trifluoromethylbenzyl group and the tetrahydro-2H-pyran ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C13H17ClF3NO |
|---|---|
Molecular Weight |
295.73 g/mol |
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-9(2-4-11)7-10-8-18-6-5-12(10)17;/h1-4,10,12H,5-8,17H2;1H |
InChI Key |
LBWXDFZNVPMHQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1N)CC2=CC=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(4-Fluorophenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11776287.png)

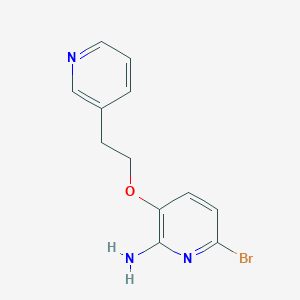
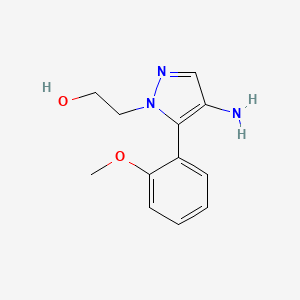

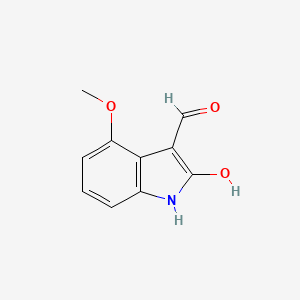
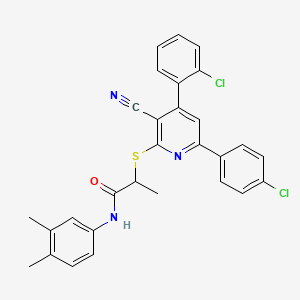
![Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one](/img/structure/B11776324.png)
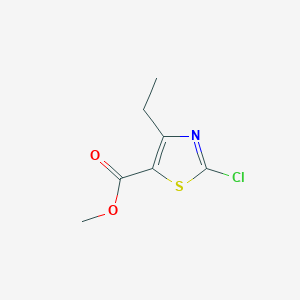
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
